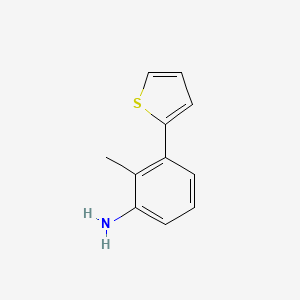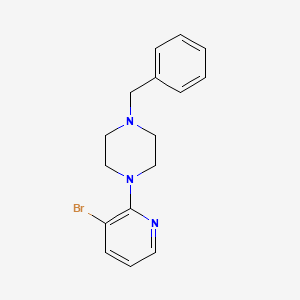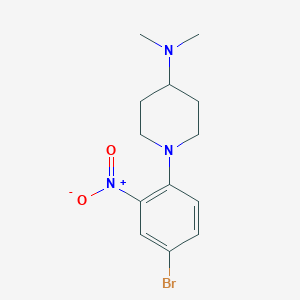![molecular formula C17H18N2 B1400894 [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile CAS No. 1192165-36-8](/img/structure/B1400894.png)
[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile
Overview
Description
[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile: is an organic compound that features a pyridine ring substituted with a tert-butylphenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenylboronic acid and 3-bromopyridine.
Suzuki Coupling Reaction: The 4-tert-butylphenylboronic acid is coupled with 3-bromopyridine using a palladium catalyst in the presence of a base such as potassium carbonate. This reaction forms the 6-(4-tert-butylphenyl)pyridine intermediate.
Nitrile Introduction: The intermediate is then reacted with acetonitrile in the presence of a strong base like sodium hydride to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as hydrophobicity or thermal stability.
Biology:
Biological Probes: The compound can be used as a fluorescent probe or a labeling agent in biological assays.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Diagnostics: Use in diagnostic imaging or as a biomarker for certain medical conditions.
Industry:
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism by which [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
[6-(4-Methylphenyl)pyridin-3-yl]acetonitrile: Similar structure but with a methyl group instead of a tert-butyl group.
[6-(4-Ethylphenyl)pyridin-3-yl]acetonitrile: Features an ethyl group in place of the tert-butyl group.
[6-(4-Isopropylphenyl)pyridin-3-yl]acetonitrile: Contains an isopropyl group instead of a tert-butyl group.
Uniqueness: The presence of the bulky tert-butyl group in [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with smaller alkyl groups, potentially offering advantages in specific applications such as catalysis or drug design.
Properties
IUPAC Name |
2-[6-(4-tert-butylphenyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)15-7-5-14(6-8-15)16-9-4-13(10-11-18)12-19-16/h4-9,12H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWXBRSSNLJGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




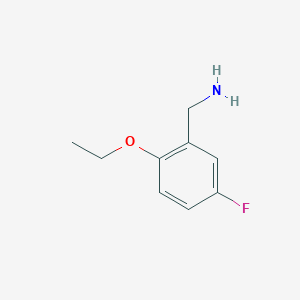

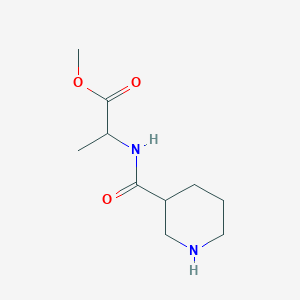

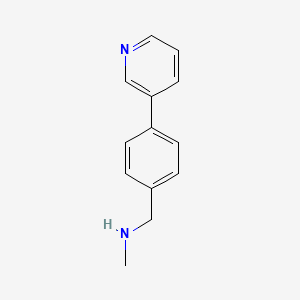
![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)

